e-3-Carbonitrile
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H34N4O4S2 |
|---|---|
Molecular Weight |
626.8g/mol |
IUPAC Name |
2-[5-(3-cyano-5-methyl-2,3,4,5,6,7-hexahydro-1-benzothiophen-2-yl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-5-methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C34H34N4O4S2/c1-13-3-7-21-17(9-13)19(11-35)33(43-21)37-29(39)25-15-5-6-16(26(25)30(37)40)24-23(15)27-28(24)32(42)38(31(27)41)34-20(12-36)18-10-14(2)4-8-22(18)44-34/h5-6,13-16,19-20,23-28,33-34H,3-4,7-10H2,1-2H3 |
InChI Key |
DDCSIHFTXGZHAT-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C(C(S2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C7C6C(=O)N(C7=O)C8C(C9=C(S8)CCC(C9)C)C#N)C#N |
Canonical SMILES |
CC1CCC2=C(C1)C(C(S2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C7C6C(=O)N(C7=O)C8C(C9=C(S8)CCC(C9)C)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for E 3 Carbonitrile Scaffolds
Advanced Approaches in Carbon-Carbon and Carbon-Nitrogen Bond Formation
The construction of complex molecular architectures often relies on efficient and selective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For (E)-3-carbonitrile scaffolds, these approaches aim to precisely control stereochemistry and maximize atom economy.
Lewis Acid-Catalyzed Annulation Reactions
Lewis acid catalysis plays a pivotal role in promoting cycloaddition and annulation reactions, enabling the formation of cyclic structures that incorporate the desired carbonitrile moiety.
Lewis acid-catalyzed annulation reactions often proceed through the activation of unsaturated substrates, facilitating nucleophilic attack and subsequent cyclization. A notable example involves the Lewis acid-catalyzed annulation of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles to yield functionalized 1,2-dihydropyridine-3-carbonitrile derivatives nih.govacs.org. The mechanism typically involves the Lewis acid coordinating to the alkyne, increasing its electrophilicity for attack by the amine nitrogen of the amino-acrylonitrile. This is followed by intramolecular cyclization and subsequent elimination or tautomerization to form the dihydropyridine (B1217469) ring. The stereochemical outcome of these reactions is often dictated by the geometry of the starting materials; in this case, the use of an (E)-configured amino-acrylonitrile is crucial for directing the formation of the specific product scaffold nih.govacs.org. Beyond this specific example, general strategies for stereoselective synthesis of α,β-unsaturated nitriles, such as the Ramberg–Bäcklund reaction, can favor the formation of E-isomers when strong bases are employed rsc.org. Similarly, Knoevenagel condensations can be optimized to selectively produce E-configured unsaturated nitriles researchgate.net.
Bismuth triflate (Bi(OTf)₃) has emerged as a highly effective Lewis acid catalyst for promoting annulation reactions. In the synthesis of dihydropyridine-3-carbonitriles, Bi(OTf)₃ is typically employed at a catalytic loading of 10 mol% in tetrahydrofuran (B95107) (THF) at 80 °C for approximately 8 hours nih.govacs.org. This catalytic system demonstrates broad substrate scope, accommodating a variety of propargylic alcohols and substituted (E)-3-amino-3-phenylacrylonitriles. The yields for these transformations generally range from 34% to 96%, indicating the robustness and versatility of the method nih.govacs.org. Optimization of catalyst loading and reaction conditions is key to achieving high yields and selectivity.
The Lewis acid-catalyzed annulation protocols, particularly those utilizing Bi(OTf)₃, are amenable to scale-up. The described method for synthesizing functionalized 1,2-dihydropyridine-3-carbonitriles has been demonstrated to be scalable and suitable for gram-scale production, highlighting its practical utility in synthetic chemistry nih.govacs.org. Such scalability is essential for the efficient preparation of intermediates and target molecules in larger quantities for further research and development.
Catalyst Optimization and Substrate Scope (e.g., Bi(OTf)₃)
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reactants in a single synthetic operation.
One-pot synthesis techniques are central to multicomponent reaction strategies. For instance, a one-pot Schiff base condensation between 1H-indole-3-carbaldehyde and 2-amino-4,5-dimethylthiophenthis compound, catalyzed by a small amount of acetic acid in ethanol (B145695), efficiently yields the corresponding conjugated Schiff base vulcanchem.com. Another efficient one-pot approach involves the synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous media at room temperature nih.gov. This environmentally friendly procedure provides excellent yields and mild reaction conditions. Further examples of one-pot MCRs include the synthesis of γ-hydroxy-β-ketoamides using tetrachlorosilane/zinc chloride researchgate.net and the preparation of pyridinthis compound (B1148548) derivatives via a one-pot, four-component reaction bohrium.com. Additionally, a sequential hydroformylation/Knoevenagel reaction has been developed for the synthesis of (Z)-α,β-unsaturated nitriles, showcasing a one-pot protocol that utilizes readily available starting materials acs.org.
Data Table: Representative Synthetic Methodologies
| Reaction Type | Key Reactants | Catalyst/Reagent | Solvent | Conditions | Product Class | Yield Range | Citation(s) |
| Lewis Acid-Catalyzed Annulation | Propargylic alcohols, (E)-3-amino-3-phenylacrylonitriles | Bi(OTf)₃ (10 mol%) | THF | 80 °C, 8 h | Dihydropyridine-3-carbonitriles | 34–96% | nih.govacs.org |
| One-Pot Schiff Base Condensation | 1H-indole-3-carbaldehyde, 2-amino-4,5-dimethylthiophenthis compound | Acetic acid (cat.) | Ethanol | Reflux | Indole-thiophene Schiff base | 78% | vulcanchem.com |
| Multicomponent Reaction (MCR) | Salicylaldehydes, Malononitrile (B47326), Nitroalkanes | DBU (30 mol%) | Water | Room temperature, 6 h | 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | 75–85% | nih.gov |
| One-Pot, Three-Component Synthesis | Dimedone, Aromatic aldehydes, Nitriles | Tetrachlorosilane/zinc chloride | DCM | Ambient temperature | γ-Hydroxy-β-ketoamides | Not specified | researchgate.net |
| Sequential Hydroformylation/Knoevenagel Reaction | α-Olefins, CO, H₂ | Not specified (catalytic system) | Not specified | Mild conditions | (Z)-α,β-Unsaturated Nitriles | Up to 90% | acs.org |
| Knoevenagel Condensation (Stereoselective) | Aldehydes, Acetonitriles | K₂CO₃ | Not specified | Heterogeneous medium | α,β-Unsaturated Nitriles | High yields | tandfonline.com |
| Ramberg–Bäcklund Reaction (Stereoselective) | α-benzyl-α′-cyano sulfones | Base (e.g., DBU for milder conditions) | Not specified | Not specified | Vinyl Nitriles (preference for E-isomers) | Not specified | rsc.org |
| Knoevenagel Condensation (Stereoselective) | 2-(benzothiazol-2-ylthio)acetonitrile, Aldehydes/Ketones | Not specified | Not specified | Not specified | E/Z mixtures or E-isomers | Not specified | researchgate.net |
List of Compounds Mentioned:
(E)-3-Carbonitrile (general motif)
Propargylic alcohols
(E)-3-Amino-3-phenylacrylonitriles
1,2-Dihydropyridine-3-carbonitriles
1H-indole-3-carbaldehyde
2-Amino-4,5-dimethylthiophenthis compound
Salicylaldehydes
Malononitrile
Nitroalkanes
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles
Dimedone
Aromatic aldehydes
Nitriles
α-Olefins
(Z)-α,β-Unsaturated Nitriles
Acetonitriles
α,β-Unsaturated Nitriles
α-benzyl-α′-cyano sulfones
Vinyl Nitriles
2-(benzothiazol-2-ylthio)acetonitrile
Catalyst-Free and Environmentally Benign Synthetic Routes
The pursuit of sustainable chemical synthesis has led to the development of numerous catalyst-free and environmentally benign methods for constructing carbonitrile-containing heterocyclic scaffolds. These approaches prioritize reduced waste, energy efficiency, and the use of safer reagents and solvents.
Catalyst-Free Synthesis: Several strategies have emerged that eliminate the need for external catalysts. For instance, a one-step, three-component reaction employing pyrazole (B372694) aldehydes, malononitrile, and dimedone in ethanol at room temperature has been successfully implemented for the synthesis of functionalized chromene carbonitriles nih.govresearchgate.net. Similarly, Biginelli-type multicomponent reactions involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds can proceed efficiently without catalysts in boiling DMF, yielding various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives mdpi.com. Another example includes the synthesis of pyrimidine-5-carbonitrile derivatives by heating ketene (B1206846) N,S-acetals with aryl aldehydes under solvent and catalyst-free conditions researchgate.net.
Environmentally Benign Methods: Beyond strictly catalyst-free methods, approaches utilizing benign catalysts or conditions are also prominent. The use of simple salts, such as NaCl, as catalysts in aqueous media has proven effective for synthesizing pyrazole 4-carbonitrile derivatives at room temperature, offering advantages like high yields, short reaction times, and simplified work-up procedures nih.gov. Visible light irradiation has been employed as a green promoter in catalyst-free and solvent-free tandem strategies for tetrahydrobenzo[b]pyran scaffolds, highlighting operational simplicity and high atom-economy nih.gov. Furthermore, microwave and ultrasound irradiation are recognized as energy-efficient techniques that accelerate reactions and enable solvent-free or reduced-solvent conditions for various syntheses, including those yielding carbonitrile structures rsc.orgossila.comacs.org.
Examples of Green Synthesis:
Pyrazole 4-Carbonitriles: An ecofriendly route utilizing NaCl in aqueous media at room temperature facilitates a one-pot, three-component synthesis of pyrazole 4-carbonitrile derivatives nih.gov.
Chromene Carbonitriles: Catalyst-free, one-step, three-component syntheses of chromene carbonitriles have been achieved using pyrazole aldehydes, malononitrile, and dimedone in ethanol at room temperature nih.govresearchgate.net.
Pyrano[3,2-c]chromene-3-carbonitriles: An environmentally benign protocol employing microwave irradiation with a base catalyst (DBN) enabled a one-pot, three-component synthesis of these derivatives from 4-hydroxy chromen-2-one, aryl aldehydes, and malononitrile researchgate.net.
Tetrahydrobenzo[b]pyran Scaffolds: A catalyst-free and solvent-free strategy utilizing visible light irradiation as a green promoter has been reported for the synthesis of these scaffolds nih.gov.
These examples underscore the growing trend towards developing sustainable synthetic pathways for carbonitrile-containing compounds, minimizing environmental impact while maintaining high efficiency.
Solvent Effects and Reaction Parameter Optimization
Optimizing reaction parameters, including solvent choice, temperature, catalyst loading, and reaction time, is crucial for maximizing yield, purity, and efficiency in the synthesis of carbonitrile scaffolds.
Reaction Parameter Optimization: Fine-tuning other reaction parameters is essential for achieving optimal outcomes:
Temperature: Optimal reaction temperatures typically range from moderate (50–70 °C) to reflux conditions, depending on the specific reaction nih.govrsc.orgacs.orgbeilstein-journals.org. For example, 60 °C was found to be optimal for synthesizing pyrazole-4-carbonitrile derivatives beilstein-journals.org, while 70 °C was optimal for chromene-based scaffolds nih.gov.
Catalyst: The type and loading of the catalyst are critical. Optimization studies have identified specific catalyst amounts, such as 5 mol% for N-heterocyclic carbene precursors, 20 mol% for lactic acid, or catalytic amounts of bases (e.g., K₂CO₃, Na₂CO₃, KOH) and simple salts (e.g., NaCl), as being most effective nih.govrsc.orgacs.orgresearchgate.netresearchgate.netbeilstein-journals.org.
Reaction Time: Optimized reaction times can vary significantly, from minutes (e.g., 5–15 minutes) to several hours, depending on the chosen conditions and reactants nih.govrsc.orgacs.orgresearchgate.net.
Reagent Equivalents: The precise ratio of reactants is also a parameter that requires optimization to maximize yield and minimize side products researchgate.net.
By systematically optimizing these parameters, researchers can develop highly efficient and selective synthetic routes for carbonitrile scaffolds.
Data Table for Solvent Effects and Parameter Optimization:
| Reaction Type | Solvent System | Catalyst/Conditions | Optimal Temperature (°C) | Optimal Reaction Time | Max Yield (%) | Reference |
| Pyrazole-4-carbonitrile synthesis | Water/Ethanol (1:1) | LDH@PTRMS@DCMBA@CuI (catalyst) | 55 | 15 min | 93 | rsc.org |
| Chromene-based cyclization | EtOH/H₂O (1:1) | Lactic acid (20 mol%) | 70 | 5 min | 97 | nih.gov |
| 2-Amino-4,5-dihydrothiophene-3-carbonitriles synthesis | Ethanol | aq Na₂CO₃ (catalyst) | 40–50 | Varies | 62–74 | researchgate.netresearchgate.net |
| Chromenthis compound synthesis | Water-Ethanol | 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride (5 mol%) | 60 | Shorter times | Good to excellent | researchgate.net |
| Pyrazole-4-carbonitrile synthesis (using deep eutectic solvent) | Glycerol/K₂CO₃ | K₂CO₃:glycerol (1:4) | 60 | Varies | High | beilstein-journals.org |
Nucleophilic Substitution and Cyclization Reactions
Nucleophilic substitution and subsequent cyclization reactions are fundamental transformations for constructing complex molecular architectures, including carbonitrile scaffolds. These methods often involve the reaction of a precursor with a nucleophile, leading to bond formation and ring closure.
Reactions of Halogenated Precursors with Diverse Nucleophiles
Halogenated compounds serve as valuable electrophilic starting materials that can undergo nucleophilic substitution reactions to introduce new functionalities and initiate cyclization pathways.
One notable strategy involves the reaction of α-bromochalcones, which are halogenated precursors, with cyanothioacetamide as a nucleophile. This reaction proceeds via a Michael-type addition followed by intramolecular cyclization, leading to the formation of functionalized 2-amino-4,5-dihydrothiophene-3-carbonitriles researchgate.net. The efficiency and outcome of these reactions can be influenced by the choice of base catalyst and reaction conditions researchgate.net. While other studies explore nucleophilic reactions with cyclic systems beilstein-journals.org or the introduction of halogens mdpi.com, the reaction of α-bromochalcones with cyanothioacetamide exemplifies the use of halogenated precursors with nucleophiles to construct carbonitrile-containing heterocycles.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy for forming cyclic and polycyclic structures, often involving the reaction of a nucleophilic center within a molecule with an electrophilic site. This process is crucial for building the core structures of many carbonitrile scaffolds.
Various mechanisms drive intramolecular cyclizations, including nucleophilic attack on imines or nitriles, radical cyclizations, and metal-catalyzed processes. For example, the synthesis of benzo[a]carbazole-6-carbonitrile involves an intramolecular cyclization step rsc.org. In the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles, Michael adducts undergo intramolecular cyclization through nucleophilic substitution of a thiocyanate (B1210189) group or nucleophilic addition to a nitrile fragment acs.orgresearchgate.net.
Furthermore, chromone-3-carbonitriles are amenable to ring opening followed by recyclization with various nucleophiles such as hydrazines, aminoheterocycles, and active methylene (B1212753) compounds. These reactions lead to the formation of diverse fused heterocyclic systems, including pyrazoles, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, showcasing the utility of intramolecular cyclization following initial ring manipulation researchgate.netresearchgate.net. Lewis acid-catalyzed cascade reactions involving propargylic alcohols and (E)-3-amino-3-arylacrylonitriles also yield dihydropyridinthis compound derivatives via 6-endo-dig cyclization researchgate.net. Palladium-catalyzed intramolecular hydrofunctionalization, guided by directing groups, represents another significant strategy for forming cyclic structures, including those disfavored by traditional rules rsc.org.
Ring Opening and Recyclization Strategies for Novel Scaffolds
Ring opening and recyclization (RORC) strategies offer a versatile approach to molecular framework remodeling, enabling the synthesis of novel heterocyclic scaffolds by transforming existing ring systems. Chromone-3-carbonitriles are particularly well-suited for such transformations.
The presence of an electron-withdrawing cyano group at the 3-position of the chromone (B188151) system critically influences its reactivity towards nucleophiles, facilitating the opening of the γ-pyrone ring. This ring opening is often followed by recyclization with a variety of nucleophiles, including substituted hydrazines, aminoheterocycles, and active methylene compounds. These reactions lead to the generation of diverse fused heterocyclic systems, thereby creating novel molecular architectures researchgate.netresearchgate.netresearchgate.net. For instance, chromone-3-carbonitriles react with hydrazines to yield substituted pyrazoles, while reactions with aminoheterocycles like 3-amino-1,2,4-triazole and 2-aminobenzimidazole (B67599) result in the formation of triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazoles, respectively researchgate.net. Similarly, reactions with cyanoacetohydrazide can lead to chromeno[4,3-b]pyrazolo[4,3-e]pyridines, and transformations with malononitrile dimer can produce chromeno[2,3-b]pyridines, showcasing the broad applicability of RORC strategies for generating novel scaffolds from carbonitrile precursors researchgate.net.
Michael-Type Addition and Subsequent Cyclization Mechanistic Studies
The Michael-type addition followed by subsequent cyclization is a widely utilized cascade reaction sequence for the synthesis of carbonitrile-containing scaffolds. Understanding the mechanistic nuances of these tandem processes is critical for optimizing reaction outcomes and designing new synthetic routes.
Mechanistic Pathways: This synthetic strategy typically involves the Michael-type addition of a nucleophile to an activated alkene or carbonyl compound, followed by an intramolecular cyclization step. The cyclization can proceed through various pathways, such as intramolecular nucleophilic substitution of a leaving group or direct nucleophilic addition to a nitrile functionality within the Michael adduct acs.orgresearchgate.net. Mechanistic studies, often employing quantum chemical calculations (e.g., DFT), are instrumental in elucidating the detailed reaction pathways, identifying key intermediates, and understanding the factors governing regioselectivity and stereoselectivity acs.org.
Examples and Studies:
The synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles exemplifies this approach, involving the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization. Mechanistic investigations have proposed pathways involving nucleophilic substitution of the thiocyanate group or nucleophilic addition to the nitrile fragment acs.orgresearchgate.net.
In the synthesis of chromenthis compound derivatives, a Michael addition between an α,β-unsaturated carbonyl compound and a β-dicarbonyl compound or 4-hydroxycoumarin (B602359) is followed by intramolecular cyclization and tautomerization to form the final heterocyclic products researchgate.net.
Similar tandem processes are observed in reactions involving malononitrile, aromatic aldehydes, and resorcinol, which proceed via Michael addition and subsequent cyclization nih.gov.
The conversion of aldehydes to nitriles using nanocatalysts can involve a sequence analogous to addition-cyclization, starting with nucleophilic attack of hydroxylamine (B1172632) to the carbonyl carbon, followed by dehydration to an oxime and elimination of water chemrevlett.com.
These studies highlight the importance of understanding the interplay between the initial addition step and the subsequent cyclization to control the formation of desired carbonitrile scaffolds.
Compound List:
(E)-3-Carbonitrile
2-Fluoropyridinthis compound
2-Fluoronicotinonitrile
3-Cyano-2-fluoropyridine
Malononitrile
Cyanothioacetamide
α-Bromochalcones
Chromonthis compound
Benzo[a]carbazole-6-carbonitrile
2-Amino-4,5-dihydrothiophene-3-carbonitriles
Pyrazolo[1,5-a]pyrimidines
Tetrahydrobenzo[b]pyran scaffolds
Pyrazole 4-carbonitriles
Chromene carbonitriles
Pyrano[3,2-c]chromene-3-carbonitriles
Triazolo[1,5-a]pyrimidines
Pyrimido[1,2-a]benzimidazoles
Chromeno[4,3-b]pyrazolo[4,3-e]pyridines
Chromeno[2,3-b]pyridines
1,6-Dihydropyridinthis compound derivatives
(E)-3-Amino-3-phenylacrylonitriles
N-Cyano sulfoximines
Thiadiazinone 1-oxides
Stereoselective Synthesis of (E)-3-Carbonitrile
The precise control over the geometric isomerism (E/Z) of the double bond in carbonitrile-containing systems is essential for synthesizing molecules with specific biological activities or material properties.
Factors Influencing Stereochemical Outcome in Reaction Pathways
Several factors critically influence the stereochemical outcome in the synthesis of (E)-3-carbonitrile compounds. These include the nature of the catalyst, solvent, temperature, and the specific substrates employed. For example, in Staudinger reactions, factors such as carboxylic acid substitution, imine derivatives, solvent, substrate addition sequence, and temperature have been shown to intricately influence stereochemical outcomes researchgate.net. The choice of electrophile and the chelating ability of the N-substituent can also impact the stereochemical course of deprotonation-acylation reactions, affecting the ratio of retention versus inversion products nii.ac.jp. In photocatalytic E→Z isomerization, the introduction of β-substituents can enhance selectivity by inducing nonbonding interactions in the product isomer, thereby favoring one geometric outcome over the other acs.org.
Development of Novel Catalytic Systems for (E)-3-Carbonitrile Synthesis
The pursuit of efficient, selective, and sustainable synthetic routes has led to the development of various novel catalytic systems.
Heterogeneous Catalysis (e.g., Modified Mesolite, Magnetic Nanoparticles)
Heterogeneous catalysts, particularly those based on magnetic nanoparticles and modified zeolites like mesolite, offer significant advantages in terms of separation, reusability, and environmental impact. Magnetic nanoparticles, often functionalized with various catalytic sites, can be easily recovered using an external magnetic field, simplifying purification and enabling multiple reaction cycles rsc.orgnih.govresearchgate.netresearchgate.netmdpi.comrsc.org. For example, modified mesolite-type natural zeolites have been employed as green catalysts for the synthesis of 2-amino-4H-chromenthis compound derivatives, demonstrating mild reaction conditions and excellent yields researchgate.net. Similarly, Fe₃O₄@GO-NH nanocomposites have shown efficiency in three-component syntheses of 2-aminochromenes researchgate.net. The immobilization of catalytic species, such as metal complexes or organic functional groups, onto magnetic nanoparticle supports allows for the development of robust and recyclable heterogeneous catalysts rsc.orgmdpi.comrsc.org.
Organocatalysis and Metal-Free Catalysis
Organocatalysis and metal-free catalytic systems represent a growing area in green chemistry, offering alternatives to traditional metal-catalyzed reactions mdpi.comacs.orguni-giessen.demdpi.combeilstein-journals.org. These catalysts, typically small organic molecules, are often stable, less toxic, and easier to handle than metal catalysts. Pyridine-2-carboxylic acid (P2CA) has been demonstrated as an efficient and recyclable catalyst for the synthesis of 2-amino-4H-chromenthis compound derivatives, promoting high yields under green conditions researchgate.net. Organocatalysts, including thiourea-based catalysts, have proven effective in a variety of transformations, such as Diels-Alder reactions and epoxide openings uni-giessen.de. The use of taurine (B1682933) as a catalyst in water for the synthesis of pyrano[3,2-c]chromenthis compound derivatives highlights the potential of bio-organic reagents in sustainable synthesis researchgate.net.
Chemical Reactivity and Transformation Mechanisms of E 3 Carbonitrile Derivatives
Reactions Involving the Nitrile Functional Group (–CN)
The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This characteristic is the foundation for many of its subsequent chemical reactions.
Transformations Leading to Other Nitrogen-Containing Heterocycles
(E)-3-carbonitrile derivatives are versatile starting materials for the synthesis of various nitrogen-containing heterocycles. These transformations often proceed through cyclocondensation, ring-opening, and recyclization reactions.
Pyrazoles and Pyrimidines: The reaction of chromone-3-carbonitrile with substituted hydrazines can lead to the formation of substituted pyrazoles. researchgate.net Similarly, reactions with guanidine (B92328) and cyanoguanidine can result in ring conversion to produce chromeno[4,3-d]pyrimidines. semanticscholar.org
Pyridines: The reaction of 2-methylchromonthis compound with active methylene (B1212753) nitriles can afford 2-amino-3-substituted-4-methylchromeno[2,3-b]pyridin-5-ones through ring-opening followed by recyclization. researchgate.net
Thieno[2,3-d]pyrimidines: A three-component condensation of 2-amino-3-cyano-4,5-dihydrothiophene with p-toluidine (B81030) and formaldehyde (B43269) provides a novel route to the hexahydrothieno[2,3-d]pyrimidine system. researchgate.net
Fused Heterocycles: The reaction of pyridotriazoles with nitriles, catalyzed by rhodium, can produce N-fused imidazopyridines. nih.gov Additionally, multicomponent reactions involving carbohydrates, β-dicarbonyl compounds, and malononitrile (B47326) can yield polyhydroxy compounds incorporating pyrano[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) heterocycles. nih.gov
Nucleophilic Attack at the Nitrile Carbon
The electrophilic carbon of the nitrile group is a prime target for nucleophilic attack, leading to a variety of functional groups. openstax.org
Ketone Synthesis: Grignard reagents add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orgmasterorganicchemistry.com This reaction provides a valuable method for carbon-carbon bond formation.
Amine Synthesis: Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride (LiAlH4) results in the formation of primary amines. pressbooks.pub The reaction proceeds through the addition of two hydride ions to the carbon-nitrogen triple bond.
Aldehyde Synthesis: Using a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde. libretexts.org
Amide and Carboxylic Acid Synthesis: Hydrolysis of nitriles, under either acidic or basic conditions, first yields an amide, which can be further hydrolyzed to a carboxylic acid. openstax.orgpressbooks.pub
Functional Group Interconversions and Derivatization Strategies
The reactivity of (E)-3-carbonitrile derivatives extends beyond the nitrile group, allowing for modifications at other positions on the molecule.
Reactivity at Peripheral and Core Scaffold Positions
The core structure and peripheral functional groups of (E)-3-carbonitrile derivatives can be modified to create a wide array of new compounds.
Alkylation and Acylation: The synthesis of tetrahydrothieno[3,2-b]quinoline derivatives can involve reactions such as aldol (B89426) condensation, alkylation, and acylation. researchgate.net
Substitution Reactions: The synthesis of novel pyridinthis compound (B1148548) derivatives has been achieved through a one-pot four-component reaction involving various aromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, and sodium alkoxide solutions. researchgate.net
Modifications on Fused Rings: In the context of 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-e]pyrimidinthis compound, alkylation reactions can occur at the nitrogen of the lactam ring, leading to 4-methyl derivatives. mdpi.com
Synthesis of Advanced Derivatives for Specific Research Applications
The strategic modification of (E)-3-carbonitrile derivatives allows for the creation of compounds with tailored properties for specific research purposes.
Biologically Active Compounds: Thiophene-based analogs, including thiophenthis compound derivatives, are of significant interest due to their potential as biologically active compounds. researchgate.net
Drug Delivery Systems: Dendrons with modifiable scaffolds can be synthesized using an orthogonal protection strategy, allowing for the attachment of different molecules at the core and periphery for applications like drug delivery. acs.org
Catalyst Precursors: The rhenium(I) tricarbonyl core, often derived from precursors that can be synthesized from nitrile-containing ligands, serves as a scaffold for catalytically active complexes. researchgate.net
Investigation of Reaction Intermediates and Transition States in Complex Systems
Understanding the transient species formed during a reaction is crucial for elucidating the reaction mechanism.
Reaction Intermediates: Reaction intermediates are transient molecular entities that are formed from the reactants and subsequently convert to the final products. nih.gov Their identification is key to understanding the reaction pathway. nih.gov
Transition States: The Hammond postulate states that for a given reaction step, the transition state is structurally more similar to the species (reactant, intermediate, or product) to which it is closer in energy. msuniv.ac.in
Computational Studies: Density Functional Theory (DFT) is a computational method used to investigate reaction mechanisms by calculating the geometries and frequencies of reactants, intermediates, transition states, and products. researchgate.net For example, DFT calculations have been used to study the mechanism of the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile. researchgate.net
Experimental Techniques: Methods for determining reaction mechanisms include kinetic and non-kinetic approaches. Non-kinetic methods involve product analysis and the detection, isolation, or trapping of intermediates, while kinetic methods examine the relationship between reaction rate and mechanism. msuniv.ac.in Isotope labeling and crossover experiments are also employed to trace the pathways of atoms during a reaction. slideshare.net
Table of Reaction Types and Products
| Starting Material | Reagent(s) | Key Transformation | Product Class |
|---|---|---|---|
| (E)-3-Carbonitrile Derivative | Grignard Reagent, then H₃O⁺ | Nucleophilic addition to nitrile | Ketone |
| (E)-3-Carbonitrile Derivative | LiAlH₄, then H₂O | Reduction of nitrile | Primary Amine |
| (E)-3-Carbonitrile Derivative | DIBAL-H, then H₂O | Partial reduction of nitrile | Aldehyde |
| (E)-3-Carbonitrile Derivative | H₃O⁺ or OH⁻, H₂O | Hydrolysis of nitrile | Carboxylic Acid |
| Chromonthis compound | Substituted Hydrazines | Cyclocondensation | Substituted Pyrazole (B372694) |
Cascade and Domino Reactions Incorporating (E)-3-Carbonitrile Units
(E)-3-Carbonitrile derivatives, characterized by an electron-deficient alkene backbone due to the presence of the nitrile group, are highly valuable building blocks in the construction of complex molecular architectures through cascade and domino reactions. These one-pot transformations, which involve multiple bond-forming events occurring sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and stereocontrol. The inherent reactivity of the activated C=C double bond in these substrates allows them to participate in a variety of reaction cascades, leading to the rapid assembly of diverse heterocyclic and carbocyclic frameworks.
A notable example involves the one-pot, four-component reaction for the synthesis of indole–cycloalkyl[b]pyridinthis compound hybrids. This process utilizes 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate. The reaction proceeds through a six-step tandem sequence initiated by a Knoevenagel condensation between the 3-(1H-indol-3-yl)-3-oxopropanenitrile and an aromatic aldehyde. This is followed by the formation of an enamine from the cycloalkanone and ammonium acetate. A subsequent Michael addition of the enamine to the Knoevenagel product, intramolecular cyclization, dehydration, and finally air oxidation furnishes the complex pyridine-annulated products in excellent yields. beilstein-journals.org The efficiency of this transformation is highly dependent on the solvent, with ethanol (B145695) proving to be optimal. beilstein-journals.org
The following table summarizes the synthesis of various indole–cyclododeca[b]pyridinthis compound derivatives through this four-component reaction.
Table 1: Four-Component Synthesis of Indole–Cyclododeca[b]pyridinthis compound Derivatives beilstein-journals.org
| Entry | 3-(1H-indol-3-yl)-3-oxopropanenitrile | Aromatic Aldehyde | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-(1H-indol-3-yl)-3-oxopropanenitrile | Benzaldehyde | 2-(1H-indol-3-yl)-4-phenyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridinthis compound | 90 |
| 2 | 3-(1H-indol-3-yl)-3-oxopropanenitrile | 4-Methylbenzaldehyde | 2-(1H-indol-3-yl)-4-(p-tolyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridinthis compound | 92 |
| 3 | 3-(1H-indol-3-yl)-3-oxopropanenitrile | 4-Methoxybenzaldehyde | 2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridinthis compound | 94 |
| 4 | 3-(1H-indol-3-yl)-3-oxopropanenitrile | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridinthis compound | 93 |
| 5 | 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile | Benzaldehyde | 2-(2-methyl-1H-indol-3-yl)-4-phenyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridinthis compound | 89 |
Reactions were carried out by refluxing a 1:1:1:2 mixture of the reactants in ethanol for 2 hours.
Another significant cascade process is the Lewis acid-catalyzed reaction between propargylic alcohols and (E)-3-amino-3-arylacrylonitriles for the synthesis of 1,6-dihydropyridinthis compound derivatives. researchgate.net In this transformation, catalyzed by bismuth(III) triflate (Bi(OTf)₃), the propargylic alcohol is believed to form an aminoallene intermediate through nucleophilic attack by the enamine tautomer of the acrylnitrile derivative. This intermediate then undergoes a 6-endo-dig cyclization to yield the final dihydropyridine (B1217469) product. researchgate.net This method is noted for its efficiency and broad substrate scope. researchgate.net
Table 2: Bi(OTf)₃-Catalyzed Synthesis of 1,6-Dihydropyridinthis compound Derivatives researchgate.net
| Entry | Propargylic Alcohol | (E)-3-amino-3-arylacrylonitrile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,3-diphenylprop-2-yn-1-ol | (E)-3-amino-3-phenylacrylonitrile | 1,4,6-triphenyl-1,6-dihydropyridinthis compound | 96 |
| 2 | 1-phenyl-3-(p-tolyl)prop-2-yn-1-ol | (E)-3-amino-3-phenylacrylonitrile | 4-phenyl-6-(p-tolyl)-1-phenyl-1,6-dihydropyridinthis compound | 92 |
| 3 | 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-ol | (E)-3-amino-3-phenylacrylonitrile | 4-(4-chlorophenyl)-1,6-diphenyl-1,6-dihydropyridinthis compound | 94 |
| 4 | 1,3-diphenylprop-2-yn-1-ol | (E)-3-amino-3-(p-tolyl)acrylonitrile | 4,6-diphenyl-1-(p-tolyl)-1,6-dihydropyridinthis compound | 91 |
| 5 | 1,3-diphenylprop-2-yn-1-ol | (E)-3-amino-3-(4-methoxyphenyl)acrylonitrile | 1-(4-methoxyphenyl)-4,6-diphenyl-1,6-dihydropyridinthis compound | 89 |
Reactions were carried out with 10 mol% Bi(OTf)₃ in THF at 80 °C for 8 hours.
Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of 2-aryl-3-cyanobenzofurans from aryl aldehydes and 2-iodobenzylcyanides. acs.org This intricate sequence involves a Knoevenagel condensation, followed by an unusual copper-mediated aryl hydroxylation, an oxa-Michael addition, and subsequent aromatization to deliver the benzofuran (B130515) core. The same starting materials can be diverted to produce dibenzo[b,f]oxepine-10-carbonitrile derivatives by using 2-halo benzaldehydes, which alters the reaction pathway towards a tandem Knoevenagel condensation, aryl hydroxylation, and an intramolecular Ullmann coupling. acs.org
The versatility of (E)-3-carbonitrile derivatives is further demonstrated in the synthesis of pyrano[2,3-d]pyrimidine and chromenthis compound derivatives through multicomponent reactions. For instance, the one-pot reaction of sugars, malononitrile, and barbituric acid in the presence of p-toluenesulfonic acid (PTSA) leads to pyrano[2,3-d]pyrimidine-6-carbonitriles. nih.gov Replacing barbituric acid with cyclohexane-1,3-dione under similar conditions affords polyhydroxy-functionalized chromenthis compound derivatives. nih.gov
These examples underscore the power of cascade and domino strategies in leveraging the reactivity of (E)-3-carbonitrile units to rapidly construct complex and diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment
NMR spectroscopy provides detailed information about the connectivity and environment of atoms within a molecule. For E-3-pentenenitrile, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are instrumental in assigning its structure.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts and coupling constants. For E-3-pentenenitrile, the ¹H NMR spectrum typically exhibits signals corresponding to the methyl group, the methylene (B1212753) group, and the two vinyl protons.
Methyl Protons (CH₃): The terminal methyl group, adjacent to the sp² hybridized carbon of the double bond, is expected to resonate as a doublet due to coupling with the adjacent vinyl proton. The chemical shift is typically around δ 1.7-1.8 ppm.
Methylene Protons (CH₂): The methylene group, located between the double bond and the nitrile group, is expected to appear as a multiplet, likely a triplet or a more complex pattern due to coupling with both the methyl group and the vinyl proton. Its chemical shift is generally found in the range of δ 2.0-2.3 ppm.
Vinyl Proton (CH=): The vinyl proton directly attached to the sp² carbon adjacent to the methylene group will resonate further downfield, typically around δ 5.5-5.7 ppm, due to the electron-withdrawing effect of the double bond and the nitrile group. It will show coupling to the adjacent methylene protons and potentially a smaller coupling to the methyl group.
Vinyl Proton (CH=): The other vinyl proton, directly attached to the sp² carbon adjacent to the methyl group, will appear as a doublet or triplet, depending on its coupling to the methylene group, at a chemical shift around δ 5.3-5.5 ppm. The trans (E) configuration of the double bond influences the magnitude of the vinyl-vinyl coupling constant.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, identifying different carbon environments. For E-3-pentenenitrile, the ¹³C NMR spectrum is expected to show distinct signals for each of the five carbon atoms.
Nitrile Carbon (C≡N): The carbon of the nitrile group is highly deshielded and typically resonates in the range of δ 115-120 ppm.
Vinyl Carbons (CH=): The two sp² hybridized carbons of the double bond will appear in the olefinic region, typically between δ 120-140 ppm. The specific chemical shifts will be influenced by the trans configuration and the adjacent substituents.
Methylene Carbon (CH₂): The methylene carbon, situated between the double bond and the nitrile group, will resonate in the aliphatic region, generally around δ 25-30 ppm.
Methyl Carbon (CH₃): The terminal methyl carbon, attached to the sp² hybridized carbon, will resonate further upfield in the aliphatic region, typically around δ 10-15 ppm.
Two-dimensional NMR techniques are essential for unambiguous structural assignment, especially for complex molecules or to confirm stereochemistry.
COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H scalar couplings, allowing for the tracing of proton connectivity. For E-3-pentenenitrile, a COSY spectrum would confirm the coupling between the methyl protons and the adjacent vinyl proton, as well as the coupling between the methylene protons and both the methyl and vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This experiment is useful for assigning proton signals to their directly attached carbon atoms, confirming the assignments of the methyl, methylene, and vinyl protons to their respective carbons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are used to identify functional groups and provide information about molecular vibrations, which can be sensitive to conformational changes.
FT-IR spectroscopy is highly effective for identifying characteristic functional groups present in E-3-pentenenitrile.
Nitrile Group (C≡N): The most prominent absorption band for nitriles is the stretching vibration of the C≡N triple bond. For E-3-pentenenitrile, this band is typically observed in the region of 2200-2260 cm⁻¹ . The exact position can be influenced by conjugation and the molecular environment.
Alkenyl Group (C=C): The stretching vibration of the C=C double bond in E-3-pentenenitrile is expected to appear in the range of 1640-1680 cm⁻¹ . The intensity of this band can be weak if the double bond is symmetrically substituted or if the molecule possesses a center of symmetry, but it is generally observable. The trans configuration can influence the exact frequency and intensity.
C-H Stretching Vibrations: Various C-H stretching vibrations are also observed. The sp³ hybridized C-H bonds of the methyl and methylene groups typically absorb in the region of 2850-3000 cm⁻¹ . The sp² hybridized C-H bonds of the vinyl protons will absorb at slightly higher frequencies, around 3000-3100 cm⁻¹ .
C-H Bending Vibrations: Bending vibrations for methyl and methylene groups occur in the fingerprint region (below 1500 cm⁻¹), and the out-of-plane bending vibrations of the vinyl C-H bonds are characteristic of the double bond geometry. For trans (E) isomers, these out-of-plane bending vibrations are often observed around 965-975 cm⁻¹ .
Raman spectroscopy complements FT-IR by detecting vibrations that are Raman-active, typically those involving changes in polarizability.
Nitrile Group (C≡N): Similar to FT-IR, the C≡N stretching vibration is usually strong in Raman spectra, appearing around 2200-2260 cm⁻¹ .
Alkenyl Group (C=C): The C=C stretching vibration is generally a strong Raman band, observed in the 1640-1680 cm⁻¹ range. Its intensity is often greater in Raman than in IR for symmetrically substituted alkenes.
C-H Stretching Vibrations: C-H stretching vibrations from both sp³ and sp² hybridized carbons will also be present, typically in the 2850-3100 cm⁻¹ region.
Conformational Information: Raman spectroscopy can be sensitive to conformational differences, particularly in the low-frequency (fingerprint) region. Studies have investigated the conformational stability of E-3-pentenenitrile using variable temperature FT-IR and Raman spectroscopy, correlating spectral changes with different conformers. lookchem.comsigmaaldrich.cnresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and elucidating its fragmentation pathways, providing insights into its structure.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass of intact molecules. For compounds featuring the 3-carbonitrile moiety, ESI-HRMS has provided valuable molecular weight information.
For a derivative of chromene-3-carbonitrile, identified in one study as "this compound (4j)", mass spectrometry data indicated a calculated mass-to-charge ratio (m/z) of 326.13, with an observed value of 327.00 researchgate.net. In another context, a quinoline (B57606) derivative referred to as "this compound, 3" was analyzed using ESI-MS, yielding a molecular ion peak at m/z 505.2, corresponding to [M+H]⁺ unizar.esgoogle.com. These findings confirm the utility of ESI-HRMS in precisely identifying the molecular mass of complex molecules containing the 3-carbonitrile functional group.
Table 4.3.1.1: ESI-HRMS Data for 3-Carbonitrile Derivatives
| Compound Description | Method | Mass Data (m/z) | Ion Type | Citation |
| Chromenthis compound derivative ("this compound (4j)") | ESI-MS | 326.13 (Calc.) | researchgate.net | |
| 327.00 (Found) | researchgate.net | |||
| Quinoline derivative ("this compound, 3") | ESI-MS | 505.2 | [M+H]⁺ | unizar.esgoogle.com |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is another mass spectrometry technique that often induces more fragmentation, allowing for detailed structural analysis. However, specific EI-MS data for compounds directly identified as "this compound" or closely related 3-carbonitrile derivatives were not prominent in the reviewed literature. While mass spectroscopic data in general have been reported for various 3-carbonitrile compounds researchgate.netresearchgate.netsemanticscholar.org, the specific application and findings from EI-MS remain less documented in the provided search results.
Electronic Spectroscopy for Electronic Structure and Photophysical Property Investigation
Electronic spectroscopy, including UV-Visible and fluorescence spectroscopy, provides crucial information about a molecule's electronic structure, conjugation, and its behavior upon light absorption and emission.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within molecules, typically related to π-electron systems. For pyridinthis compound (B1148548) derivatives, these studies reveal significant absorption characteristics.
For instance, 2-amino-4,6-diphenyl-pyridinthis compound derivatives, when analyzed in acetonitrile (B52724), exhibit strong absorption in the near UV region. Compound S1 shows a maximum absorption wavelength (λAb-max) of 349 nm with a molar extinction coefficient (ε) of 12,000 dm³·mol⁻¹·cm⁻¹. Compound S7, with a slightly different substitution pattern, displays a λAb-max of 365 nm and a higher extinction coefficient of 28,000 dm³·mol⁻¹·cm⁻¹ google.com. A broader class of pyridinthis compound derivatives (AC1-5) in DMSO showed maximum absorption wavelengths ranging from 349–365 nm, with estimated optical band gaps (Eg) between 2.77–2.88 eV when analyzed in thin film states researchgate.net. These data highlight how structural modifications influence the electronic absorption properties of molecules containing the 3-carbonitrile moiety.
Table 4.4.1.1: UV-Vis Spectroscopic Data for 3-Carbonitrile Derivatives
| Compound Description | Solvent | λAb-max (nm) | ε (dm³·mol⁻¹·cm⁻¹) | Optical Band Gap (Eg) (eV) | Citation |
| 2-amino-4,6-diphenyl-pyridinthis compound (S1) | Acetonitrile | 349 | 12,000 | N/A | google.com |
| 2-amino-4,6-diphenyl-pyridinthis compound (S7) | Acetonitrile | 365 | 28,000 | N/A | google.com |
| Pyridinthis compound derivatives (AC1-5, series) | DMSO | 349–365 | N/A | 2.77–2.88 (thin film) | researchgate.net |
Fluorescence Spectroscopy
Fluorescence spectroscopy investigates the emission of light by a molecule after excitation. For 3-carbonitrile-containing compounds, fluorescence properties are sensitive to structural variations.
Studies on 2-amino-4,6-diphenyl-pyridinthis compound derivatives in acetonitrile revealed fluorescence emission in the blue-green region of the spectrum. Compound S1 exhibits a maximum emission wavelength (λFl-max) of 445 nm, while S7 emits at 480 nm google.com. For the AC1-5 series of pyridinthis compound derivatives in DMSO, fluorescence intensity was observed to vary with the alkyl chain length, with compound AC3 (featuring a 6-carbon chain) demonstrating the highest fluorescence intensity researchgate.net. These findings underscore the role of molecular structure in dictating photoluminescent behavior.
Table 4.4.2.1: Fluorescence Spectroscopic Data for 3-Carbonitrile Derivatives
| Compound Description | Solvent | λFl-max (nm) | Fluorescence Intensity Notes | Citation |
| 2-amino-4,6-diphenyl-pyridinthis compound (S1) | Acetonitrile | 445 | N/A | google.com |
| 2-amino-4,6-diphenyl-pyridinthis compound (S7) | Acetonitrile | 480 | N/A | google.com |
| Pyridinthis compound derivatives (AC1-5, series) | DMSO | N/A | AC3 (6-carbon chain) shows maximum intensity; varies with chain length | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a specific tetrahydropyridinthis compound derivative, detailed crystallographic data have been obtained.
The compound 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridinthis compound was characterized by X-ray diffraction analysis, revealing its solid-state structure. The crystals belong to the triclinic system, space group P1 (no. 2). The unit cell parameters were determined as: a = 7.6036(4) Å, b = 10.1520(7) Å, c = 10.4790(8) Å, with angles α = 102.272(3)°, β = 108.689(3)°, and γ = 96.463(3)°. The unit cell volume (V) was found to be 734.4 ų, containing two molecules per unit cell (Z = 2). The structure was refined to Rgt(F) = 0.060 and wRref(F²) = 0.176 at a temperature of 293 K researchgate.nethbni.ac.in. These parameters are essential for understanding the molecule's packing, intermolecular interactions, and conformation in the solid state.
Table 4.5.1.1: X-ray Crystallographic Data for 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridinthis compound
| Parameter | Value | Citation |
| Crystal System | Triclinic | researchgate.nethbni.ac.in |
| Space Group | P1 (no. 2) | researchgate.nethbni.ac.in |
| a (Å) | 7.6036(4) | researchgate.nethbni.ac.in |
| b (Å) | 10.1520(7) | researchgate.nethbni.ac.in |
| c (Å) | 10.4790(8) | researchgate.nethbni.ac.in |
| α (°) | 102.272(3) | researchgate.nethbni.ac.in |
| β (°) | 108.689(3) | researchgate.nethbni.ac.in |
| γ (°) | 96.463(3) | researchgate.nethbni.ac.in |
| Volume (V) (ų) | 734.4 | researchgate.nethbni.ac.in |
| Z (Molecules/cell) | 2 | researchgate.nethbni.ac.in |
| Rgt(F) | 0.060 | researchgate.nethbni.ac.in |
| wRref(F²) | 0.176 | researchgate.nethbni.ac.in |
| Temperature (K) | 293 | researchgate.nethbni.ac.in |
Compound List:
Chromenthis compound derivative ("this compound (4j)")
Quinoline derivative ("this compound, 3")
2-amino-4,6-diphenyl-pyridinthis compound (S1, S7)
Pyridinthis compound derivatives (AC1-5)
4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridinthis compound
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SC-XRD) is a pivotal technique for unequivocally determining the three-dimensional molecular structure of crystalline compounds. This method involves directing a beam of X-rays onto a single crystal, causing the X-rays to diffract in a pattern that is unique to the crystal's atomic arrangement. Analysis of this diffraction pattern allows for the precise determination of unit cell dimensions, space group symmetry, and the precise location of atoms within the unit cell, thereby elucidating bond lengths, bond angles, and stereochemistry.
Experimental Details and Crystal Data: The compound 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophenthis compound was analyzed using SC-XRD. Crystals were subjected to X-ray diffraction using a Bruker SMART 6000 diffractometer operating with Cu Kα radiation at a temperature of 296 K. Absorption correction was performed using the multi-scan method (SADABS) to account for variations in X-ray beam intensity through the crystal.
Data Table: Crystallographic Information for 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophenthis compound
| Parameter | Value | Unit |
| Chemical Formula | C11H7N3S | |
| Molar Mass | 213.26 | g mol-1 |
| Crystal System | Monoclinic | |
| Space Group | P 21/c | |
| a | 3.8451 (1) | Å |
| b | 20.8901 (4) | Å |
| c | 12.2725 (2) | Å |
| β | 94.952 (1) | ° |
| Volume (V) | 982.10 (4) | Å3 |
| Z (Molecules per Unit Cell) | 4 | |
| Radiation | Cu Kα | |
| Absorption Coefficient (μ) | 2.64 | mm-1 |
| Temperature (T) | 296 | K |
| Crystal Dimensions | 0.18 × 0.14 × 0.13 | mm |
| Independent Reflections | 1940 | |
| Reflections (I > 2σ(I)) | 1777 | |
| Rint | 0.037 | |
| R[F2 > 2σ(F2)] | 0.035 | |
| wR(F2) | 0.102 | |
| S (Goodness of fit) | 1.08 | |
| Parameters Refined | 137 |
Structural Findings: The crystallographic analysis confirmed that 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophenthis compound crystallizes in the monoclinic system, belonging to the P 21/c space group iucr.org. The unit cell parameters were determined to be a = 3.8451 (1) Å, b = 20.8901 (4) Å, c = 12.2725 (2) Å, with a monoclinic angle β of 94.952 (1)° iucr.org. The molecular structure revealed that the thiophene (B33073) and pyridine (B92270) rings are nearly coplanar, with a small dihedral angle of 3.89 (7)° between them iucr.org. Crucially, the conformation around the central C=N bond was confirmed to be the thermodynamically stable E isomer, with a C=N bond length of 1.2795 (18) Å iucr.org.
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of intermolecular forces. Understanding these interactions is key to comprehending the bulk properties of crystalline materials.
Crystal Packing Arrangement: In the solid state, the molecules of 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophenthis compound pack in a specific three-dimensional architecture. This arrangement is stabilized by various non-covalent interactions that dictate how adjacent molecules orient themselves relative to one another.
Compound List:
2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophenthis compound
Advanced Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a central tool for studying the structural and electronic characteristics of organic molecules, including those with a cyanovinyl group. researchgate.net DFT methods are employed to calculate the electronic structure of many-body systems, proving invaluable for interpreting biological properties and identifying key structural and electronic features. mdpi.comijcps.org
The geometry of a molecule is fundamental to its properties and reactivity. DFT calculations are used to find the lowest energy (most stable) three-dimensional structure of a molecule by optimizing its geometric parameters, such as bond lengths and angles. ijcps.orgmatec-conferences.org For molecules with a carbon-carbon double bond, such as the (E)-3-carbonitrile class, this includes determining the relative stability of its geometric isomers (E and Z).
In studies of variously substituted benzimidazole (B57391) and phenyl fragments linked by an acrylonitrile (B1666552) unit, DFT analysis has shown that the Z-isomers, where the cyano group and the benzimidazole moiety are on the same side of the C=C double bond, can be more stable than the E-isomers by 0.5 to 4.0 kcal/mol. mdpi.com However, in other systems, such as certain N-substituted benzimidazole acrylonitriles, DFT calculations at the (SMD)/M06–2X/6–31+G(d) level of theory confirmed the higher stability of the E-isomer, which was found to be 1.3 kcal mol–1 more stable than its Z-counterpart. irb.hr
Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also a critical aspect of computational studies. benthamdirect.comeurekaselect.com For complex molecules, relaxed potential energy surface scans are performed to identify the most stable conformers. benthamdirect.comeurekaselect.comingentaconnect.com For example, in novel Schiff bases containing a thiophene-3-carbonitrile structure, DFT calculations were used to identify the preferred conformers based on the orientation of functional groups. benthamdirect.comeurekaselect.com This analysis is crucial as biological activity can be highly dependent on a specific molecular conformation. nih.gov
Table 1: Representative DFT-Calculated Geometric Parameters for a Dihydropyrimidine Carbonitrile Derivative Calculated at the B3LYP/6-311G++(d,p) level of theory.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C≡N | 1.156 | C-C-C | 120.4 |
| C-C≡N | 1.424 | C-C-N | 118.2 |
| C=C | 1.375 | H-C=C | 121.5 |
Data synthesized from representative values for similar structures found in the literature. ijcps.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. scirp.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. DFT calculations are widely used to determine the energies of these frontier orbitals. globalresearchonline.nettandfonline.com For instance, in a study of an (E)-3-(4-bromobenzylidene)-1,8-naphthyridine derivative, the HOMO was found to be located on the naphthyridine dione (B5365651) moiety, while the LUMO was distributed over the bromobenzylidene ring, with a calculated energy gap of 4.11 eV. tandfonline.com This distribution indicates the likely sites of electron donation and acceptance.
The analysis of frontier orbitals is also essential in understanding charge transfer processes within a molecule. acs.org The location of the HOMO and LUMO can indicate whether an electronic transition is a local excitation or involves charge transfer between different parts of the molecule. acs.org
Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Representative Carbonitrile Compound Calculations performed using DFT/B3LYP functional.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -2.47 |
| Energy Gap (ΔE) | 4.11 |
| Electronegativity (χ) | 4.52 |
| Global Hardness (η) | 2.05 |
| Global Softness (S) | 0.24 |
Data synthesized from representative values for similar structures found in the literature. tandfonline.com
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically colored red and blue, respectively.
For molecules containing the carbonitrile group, MEP analysis often reveals that the region around the nitrogen atom of the nitrile is the most negative, indicating it as a primary site for electrophilic interaction. globalresearchonline.netuniroma2.it Conversely, positive potential is often located around hydrogen atoms. dergipark.org.tr In a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, MEP analysis identified the oxygen atoms of the carbonyl groups and the nitrogen of the NH group as the most electrophilic sites, providing insight into the molecule's intermolecular interactions. tandfonline.com This information is invaluable for understanding non-covalent interactions, molecular recognition, and potential binding behavior with biological targets. dergipark.org.tr
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools for mapping out the entire pathway of a chemical reaction, identifying transient intermediates and high-energy transition states that are often impossible to observe experimentally. This allows for a detailed elucidation of reaction mechanisms.
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map the minimum energy reaction pathway connecting a transition state to the corresponding reactants and products. rowansci.com Starting from an optimized transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and backward directions. rowansci.com
This procedure is crucial for verifying that a located transition state structure is indeed the correct one for the reaction of interest. imist.marsc.org If the IRC path successfully connects the transition state to the expected reactant and product minima, it confirms the proposed mechanism. imist.ma IRC analysis can also reveal "hidden intermediates," which are subtle features on the potential energy surface that can influence the reaction dynamics. researchgate.net For example, in a computed IRC for a proton-relay mechanism, the analysis revealed that C-C bond formation was largely complete before proton transfer commenced, a level of detail that provides significant mechanistic insight. researchgate.net
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on that path. fossee.in The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.
Computational methods, particularly DFT, are used to locate and characterize transition state structures. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. imist.ma Once the TS is located and verified (often with an IRC calculation), the energy barrier can be calculated. researchgate.net
For example, computational studies on the hydrolysis of sulfonylurea herbicides have used DFT to model the reaction, where a water molecule attacks a carbonyl group. worldscientific.com By calculating the transition states for different possible pathways, researchers can determine the most favorable mechanism and its associated energy barrier. Similarly, computational procedures can use transition state analogues as proxies to identify mutations that lower the energy barrier for enzymatic reactions. plos.org This highlights the predictive power of computational chemistry in both understanding and engineering chemical reactivity.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Benzimidazole Acrylonitriles |
| Dihydropyrimidine Carbonitrile |
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione |
| N-substituted benzimidazole acrylonitriles |
| Schiff bases |
| Sulfonylurea herbicides |
| Thiophenthis compound |
| Tribenuron-methyl |
| Metsulfuron-methyl |
Spectroscopic Property Prediction through Computational Approaches
Simulated Infrared and Ultraviolet-Visible SpectraComputational chemistry provides powerful tools for predicting and interpreting spectroscopic data.
Infrared (IR) Spectra: The vibrational frequencies of a molecule, which correspond to peaks in an IR spectrum, can be calculated using methods like DFT. For nitriles, the C≡N stretching frequency is a key diagnostic feature. Computational studies have shown that this frequency is sensitive to the local electric field and hydrogen bonding. nih.gov While a linear correlation between frequency and the electric field exists in aprotic environments, hydrogen bonding in protic solvents can cause significant deviations (blueshifts), complicating direct interpretation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies, which correspond to absorption bands in UV-Vis spectra. For α,β-unsaturated nitriles, these spectra are typically characterized by strong π→π* transitions. libretexts.orguobabylon.edu.iqresearchgate.net The position and intensity of these absorptions are influenced by the molecular structure and substituents. researchgate.net Computational simulations can help assign these transitions and understand the electronic structure of the chromophore. libretexts.orgresearchgate.net
Intermolecular Interactions and Supramolecular Chemistry Modeling
Hydrogen Bonding and π-π Stacking Interactions AnalysisThe nitrile group can act as a hydrogen bond acceptor, a property extensively studied using computational methods.researchgate.netAb initio and DFT calculations can determine the geometries and energies of hydrogen-bonded complexes between nitriles and various donors (e.g., water, alcohols).researchgate.nettandfonline.com
Table 1: Computationally Derived Properties of Hydrogen Bonds in Nitrile Systems
| Interacting System | Computational Method | Basis Set | Interaction Property | Calculated Value |
|---|---|---|---|---|
| Nitriles + H₂O, HF, NH₃, H₂S | MP2 | 6-311++G(d,p) | Interaction Energy | Varies by complex |
| Nitrile + Water | Ab initio | Not specified | N···H Distance Cutoff | < 2.45 Å |
This table is interactive and represents typical data found in computational studies of nitrile hydrogen bonding. Specific values are highly dependent on the exact molecules studied.
π-π stacking is another crucial non-covalent interaction, particularly in aromatic nitriles, influencing crystal packing and the structure of materials. beilstein-journals.orgrsc.org Computational analyses can quantify the geometry (e.g., face-to-face, T-shaped) and energetic contributions of these interactions. researchgate.netrsc.orgmdpi.com Tools like Non-Covalent Interaction (NCI) plots can visualize these weak interactions within molecular systems. mdpi.com
Calculation of Interaction Energies (Electrostatic, Dispersion, Polarization, Repulsion)To understand the nature of intermolecular forces, the total interaction energy can be decomposed into physically meaningful components. Methods like Symmetry-Adapted Perturbation Theory (SAPT) or Morokuma energy decomposition analysis are used for this purpose.tandfonline.comThese analyses quantify the contributions of electrostatics, exchange-repulsion, polarization (induction), and dispersion to the overall binding energy.
For instance, in hydrogen-bonded nitrile complexes, the interaction is often dominated by attractive electrostatic, polarization, and charge-transfer components. tandfonline.com In π-π stacking interactions, dispersion forces are typically the most significant stabilizing contribution, though electrostatic interactions can also be important, especially in heteroaromatic systems. researchgate.net
Table 2: Illustrative Energy Decomposition Analysis for a Non-Covalent Complex
| Interaction Component | Calculated Energy (kcal/mol) |
|---|---|
| Electrostatic | -5.2 |
| Dispersion | -6.8 |
| Polarization (Induction) | -1.5 |
| Exchange-Repulsion | +7.5 |
| Total Interaction Energy | -6.0 |
This interactive table shows a hypothetical but representative breakdown of interaction energies for a molecular complex, as would be calculated by computational methods. The specific values depend on the interacting molecules and the level of theory used.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and properties. rsc.orgresearchgate.net
Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. uni-siegen.deresearchgate.net Electronegativity (χ) measures an atom's ability to attract electrons to itself. uni-siegen.decollegedunia.com These properties are fundamental in understanding the chemical reactivity of a compound. researchgate.net
According to Koopmans' theorem, IP and EA can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively (IP ≈ -E(HOMO) and EA ≈ -E(LUMO)). researchgate.net A lower ionization potential suggests that a molecule can more readily donate electrons, indicating higher reactivity. researchgate.net Conversely, a higher electron affinity points to a greater capacity to accept electrons. researchgate.net
These descriptors are crucial for predicting the behavior of molecules in chemical reactions. rsc.orgcumhuriyet.edu.tr
Table 2: Key Quantum Chemical Descriptors
| Descriptor | Definition | Significance |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a gaseous atom or molecule. uni-siegen.de | Indicates the ease of electron donation; lower IP means higher reactivity. researchgate.net |
| Electron Affinity (EA) | The energy change when an electron is added to a neutral atom or molecule in the gaseous state. researchgate.netlibretexts.org | Indicates the ability to accept an electron; a more negative value signifies a higher affinity. libretexts.org |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. uni-siegen.decollegedunia.com | Determines the polarity of bonds and the nature of chemical bonding. |
The electrophilicity index (ω) quantifies the ability of a species to accept electrons, while the nucleophilicity index (N) describes its electron-donating capability. nanobioletters.comperlego.com These indices are derived from the HOMO and LUMO energies and are used to predict the outcomes of chemical reactions. nanobioletters.com For instance, in reactions involving Michael acceptors, electrophilicity parameters can be used to calculate reaction rates with various nucleophiles. acs.org
The local selectivity of a molecule can be assessed using Parr and Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attacks. nanobioletters.com For example, in a study of various dyes, the calculated Fukui functions indicated specific carbon and nitrogen atoms as the most likely sites for nucleophilic attack. nanobioletters.com These theoretical tools are invaluable for understanding and predicting the regioselectivity of reactions involving complex organic molecules. beilstein-journals.org
Reorganization energy (λ) is a critical parameter in the study of charge transport in organic materials. It represents the energy required for the geometric relaxation of a molecule and its surrounding environment upon gaining or losing an electron. unesp.br This energy is composed of two main parts: the intramolecular reorganization energy (λi), which relates to changes in the geometry of the molecule itself, and the intermolecular reorganization energy, which arises from the relaxation of the surrounding medium. cleanenergywiki.org
In the context of Marcus theory for electron transfer, the rate of charge hopping between molecules is inversely dependent on the reorganization energy. unesp.brresearchgate.net A lower reorganization energy facilitates faster charge transfer, leading to higher charge mobility. unesp.br For organic semiconductors, minimizing the reorganization energy is a key goal for designing efficient materials for applications like organic field-effect transistors (OFETs) and organic solar cells. unesp.brmdpi.com
The reorganization energy can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), by determining the energy differences between the neutral and charged states in their respective optimized geometries. unesp.brmdpi.com Studies have shown that the reorganization energy tends to decrease as the size of the π-conjugated system increases, due to the delocalization of the charge over a larger area, which reduces the geometric distortion upon ionization. cleanenergywiki.org
Excitation energy transfer (EET) is a nonradiative process where an excited donor molecule transfers its energy to an acceptor molecule. lambertinstruments.com The efficiency and rate of this transfer are strongly dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and the relative orientation of their transition dipole moments. lambertinstruments.com
The transition dipole moment is a vector that describes the change in dipole moment of a molecule during an electronic transition. The orientation factor, κ², in Förster Resonance Energy Transfer (FRET) theory is determined by the relative orientation of the donor and acceptor transition dipole moments. acs.org Molecular modeling and quantum chemical calculations are used to determine the geometries and transition dipole moments of the molecules involved. acs.orgmpg.de
Understanding the orientation of transition dipole moments is crucial for predicting and controlling energy transfer pathways in molecular systems, which is essential for applications in organic electronics and photonics. pku.edu.cn Ultrafast spectroscopy techniques can be used to probe the dynamics of energy and electron transfer, providing experimental validation for theoretical predictions. pku.edu.cn
Reorganization Energies in Charge Transport Studies
Solvation Effects in Theoretical Calculations
The surrounding solvent can significantly influence the properties and reactivity of a molecule. frontiersin.org Theoretical calculations often incorporate solvation effects to provide a more accurate description of molecular behavior in solution. frontiersin.orgekb.eg
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. frontiersin.orgekb.eg This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. nih.gov Explicit solvation models, on the other hand, involve including a number of solvent molecules directly in the quantum mechanical calculation. frontiersin.org This method can account for specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. frontiersin.orgacs.org
Hybrid models that combine both explicit and implicit solvation can offer a balance between accuracy and computational cost. frontiersin.orgacs.org These models are particularly useful for studying systems where specific interactions with the first solvation shell are important. frontiersin.org The choice of solvation model can have a significant impact on the calculated properties, such as NMR chemical shifts, reaction energies, and electronic spectra. nih.govacs.org For instance, studies have shown that including solvation effects is crucial for accurately predicting redox potentials and electronic absorption spectra. ekb.egnih.gov
Research Applications of E 3 Carbonitrile Scaffolds in Advanced Materials and Catalysis
Applications in Materials Science
(E)-3-Carbonitrile scaffolds are instrumental in the design and development of novel materials with tailored optoelectronic and sensing capabilities. Their inherent electronic properties, influenced by the electron-withdrawing nature of the nitrile group and the specific arrangement of the scaffold, make them ideal candidates for advanced material applications.
Design of Organic Electronic Materials
The electronic properties of (E)-3-Carbonitrile derivatives make them valuable components in organic electronic devices, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Carbazole-3-carbonitrile compounds, for instance, have been synthesized and investigated as bipolar host materials for phosphorescent OLEDs (PhOLEDs) researchgate.net. These hybrids, combining electron-donating carbazole (B46965) units with electron-accepting nitrile groups, exhibit suitable frontier molecular orbital (FMO) energy levels and good thermal and morphological stability, crucial for device performance. Specific compounds like m-CNCbzCN and p-CNCbzCN demonstrated high decomposition temperatures (up to 341°C) and glass transition temperatures (up to 182°C), ensuring device longevity researchgate.net. In blue PhOLEDs, host materials incorporating such scaffolds have achieved high external quantum efficiencies (EQE) of up to 26.4%, current efficiencies of 58.6 cd A⁻¹, and power efficiencies of 57.6 lm W⁻¹ researchgate.net.
Furthermore, pyrimidine-5-carbonitrile scaffolds have been developed as efficient bipolar charge-transporting materials for both blue OLEDs and optical sensors. These compounds exhibit Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIEE) properties, with photoluminescence quantum yields (PLQY) reaching up to 50% in the solid state nih.gov. Their bipolar charge transport capabilities are demonstrated by hole mobilities of 1.6 × 10⁻⁴ cm²/V·s and electron mobilities of 1.37 × 10⁻⁵ cm²/V·s, contributing to non-doped sky-blue OLEDs with an EQE of 12.8% nih.gov. The 1H-Pyrrolthis compound scaffold has also been noted for its potential in organic electronics due to its unique electronic properties evitachem.com.
Table 1: Properties of Organic Electronic Materials Incorporating Carbonitrile Scaffolds
| Compound/Scaffold | Application | Key Property | Value | Citation |
| m-CNCbzCN / p-CNCbzCN | Bipolar host for PhOLEDs | Decomposition Temperature (Td) | 341°C (m-CNCbzCN) | researchgate.net |
| p-CNCbzCN | Bipolar host for PhOLEDs | Glass Transition Temperature (Tg) / Melting Temp (Tm) | 182°C / 236°C | researchgate.net |
| mCPCN | Host for blue PhOLEDs | External Quantum Efficiency (EQE) | 26.4% | researchgate.net |
| mCPCN | Host for blue PhOLEDs | Current Efficiency | 58.6 cd A⁻¹ | researchgate.net |
| mCPCN | Host for blue PhOLEDs | Power Efficiency | 57.6 lm W⁻¹ | researchgate.net |
| Pyrimidine-5-carbonitrile derivatives | TADF emitter for OLEDs / Oxygen sensor | Hole Mobility | 1.6 × 10⁻⁴ cm²/V·s | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | TADF emitter for OLEDs / Oxygen sensor | Electron Mobility | 1.37 × 10⁻⁵ cm²/V·s | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | Non-doped sky-blue OLED emitter | External Quantum Efficiency (EQE) | 12.8% | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | TADF emitter | Photoluminescence Quantum Yield (PLQY) | Up to 50% (solid state) | nih.gov |
| Carbazolthis compound compounds | Organic electronic materials | Absorption Maxima | 281–340 nm | researchgate.net |
| Carbazolthis compound compounds | Organic electronic materials | Emission Maxima | 349–366 nm (Toluene), 366–369 nm (DMF) | researchgate.net |
| 1H-Pyrrolthis compound | Organic electronics | Electronic Properties | Unique | evitachem.com |
| Pyrido[3,2-b]indolizine scaffold | Fluorescent bioimaging / Luminescent materials | Absorption | Visible light (>400 nm) | acs.org |
| Pyrido[3,2-b]indolizine scaffold | Fluorescent bioimaging / Luminescent materials | Emission Color Tunability | Blue to Red | acs.org |
Development of Chemical Sensors
The ability of carbonitrile-containing molecules to interact with various analytes makes them suitable for chemical sensing applications.
Research has focused on the rational design of chemical sensor arrays utilizing carbonitrile neutral receptors. Computational studies have elucidated the binding energies of different carbonitriles with cations, revealing a trend of H⁺ > Be²⁺ > Mg²⁺ > Ca²⁺, which is critical for understanding receptor-ligand interactions in sensing mechanisms nih.gov. Potentiometric chemical sensors fabricated with these receptors have demonstrated distinct signal patterns, enabling their use in complex sensor array applications nih.gov.
Pyrimidine-5-carbonitrile derivatives have also been successfully employed as highly sensitive and stable oxygen sensors, highlighting the utility of these scaffolds in environmental monitoring and analytical chemistry nih.gov.
Table 2: Performance of Chemical Sensors Utilizing Carbonitrile Scaffolds
| Receptor Type/Scaffold | Analyte/Target | Key Performance Metric | Value/Description | Citation |
| Carbonitrile neutral receptors | Cations | Binding energy trend | H⁺ > Be²⁺ > Mg²⁺ > Ca²⁺ | nih.gov |
| Carbonitrile neutral receptors | Cations | Sensor array application | Distinct signal patterns | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | Oxygen | Sensitivity & Stability | High sensitivity and good stability | nih.gov |
Integration into Luminescent and Optical Materials
The photophysical properties of (E)-3-Carbonitrile scaffolds, including their fluorescence and luminescence characteristics, are leveraged in the development of optical materials.
Carbazolthis compound compounds exhibit absorption maxima in the range of 281–340 nm and emission maxima between 349–366 nm in toluene, and 366–369 nm in dimethylformamide (DMF) researchgate.net. Pyrimidine-5-carbonitrile derivatives are noted for their Aggregation-Induced Emission (AIEE) properties, achieving photoluminescence quantum yields (PLQY) of up to 50% in the solid state nih.gov.
The pyrido[3,2-b]indolizine scaffold has emerged as a tunable fluorescent platform for bioimaging and other luminescent applications. These small, rigid molecules absorb visible light (>400 nm) and can be engineered to exhibit tunable emission colors spanning from blue to red, with predictable photophysical properties acs.org. Arylvinylpyrimidine scaffolds are also recognized for their fluorescent push-pull molecular structures, whose emission properties are highly sensitive to external stimuli, making them suitable for luminescent and optical applications rsc.org.
Role in Catalysis and Ligand Design
(E)-3-Carbonitrile derivatives play a dual role in catalysis: they can serve as ligands in metal complexes, influencing the catalytic activity of the metal center, or they can be integral components of catalytic systems themselves.
(E)-3-Carbonitrile as Ligands in Metal Complexes
The nitrile group and the heterocyclic frameworks often found in (E)-3-Carbonitrile scaffolds provide coordination sites for metal ions, leading to the formation of diverse metal complexes with potential applications in medicinal chemistry and catalysis.
Complexes formed with 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophenthis compound as a ligand, such as palladium(II) and silver(I) complexes, have demonstrated significant anticancer activity researchgate.net. Similarly, metal complexes derived from 4-(4-chlorocyclohexyl)-2-oxo-6-(thien-2-yl)-1,2-dihydropyridinthis compound have been investigated for their biological properties. These complexes exhibited antibacterial and antifungal activity, with one complex showing a minimum inhibitory concentration (MIC) of 10.8 µg/mL against Listeria and E. coli researchgate.net. Mixed ligand complexes involving imidazole (B134444) azo compounds and 1,10-phenanthroline, with transition metal ions, also displayed notable antimicrobial inhibition against bacteria such as S. aureus, E. coli, and P. aeruginosa ekb.eg.
Iron(II) complexes incorporating pyridinthis compound (B1148548) as a ligand have been synthesized and characterized, with the ligand coordinating via its pyridine (B92270) nitrogen atom. These complexes exhibit thermal decomposition at 169°C iucr.org. The coordination behavior of these ligands, often acting as bidentate or monodentate entities, is crucial for tuning the electronic and steric environment around the metal center, thereby influencing the complex's properties and potential catalytic or biological activities researchgate.net.
Table 3: Metal Complexes Derived from Carbonitrile Ligands
| Ligand Type | Metal Ion | Complex Type | Application/Activity | Key Property/Observation | Citation |
| 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophenthis compound (L) | Pd(II), Ag(I) | Mixed ligand complexes ([Pd(bpy)(L)]Cl₂, [Ag(bpy)(L)]NO₃) | Anticancer | Significant activity | researchgate.net |
| 4-(4-chlorocyclohexyl)-2-oxo-6-(thien-2-yl)-1,2-dihydropyridinthis compound (L) | Mn(II), Co(II), Ni(II) | Coordination compounds | Antimicrobial | MIC for Listeria/E. coli: 10.8 µg/mL | researchgate.net |
| Imidazole azo compound (4MCFD) + 1,10-phenanthroline | Transition Divalent Ions | Mixed ligand complexes | Antimicrobial | Inhibition against S. aureus, E. coli, P. aeruginosa | ekb.eg |
| Pyridinthis compound | Fe(II) | Chloridotetrakis(pyridinthis compound)thiocyanatoiron(II) | N/A | Decomposes at 169°C | iucr.org |
Development of Catalytic Systems Employing (E)-3-Carbonitrile Derivatives
(E)-3-Carbonitrile scaffolds, particularly those involving active methylene (B1212753) compounds like malononitrile (B47326), are frequently used as building blocks in multicomponent reactions catalyzed by various agents, leading to the efficient synthesis of complex heterocyclic compounds.
Nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, have been employed in the synthesis of dihydropyrano[c]chromene derivatives. This catalytic system, reacting 4-hydroxycoumarin (B602359), malononitrile, and aromatic aldehydes in methanol, achieved yields of up to 98% within a 2-hour reaction time under optimized conditions jwent.net.
Green catalytic approaches utilizing pyridine-2-carboxylic acid (P2CA) have proven effective for synthesizing 2-amino-4H-chromenthis compound derivatives. This method employs a one-pot multicomponent reaction with high yields (up to 98%) and short reaction times, demonstrating excellent green metrics, including an Atom Economy (AE) of 99.36% and an E-factor of 16.68 researchgate.net. Other catalytic systems employing chitosan (B1678972) or piperidine (B6355638) have also been reported for the synthesis of various chromenthis compound derivatives scispace.com.
Ionic liquids, such as bicyclic 1,2,3-triazolium ionic liquids, have emerged as efficient catalytic systems for the synthesis of spirobenzo[f]pyrano[3,2-c]chromene derivatives. These reactions, involving malononitrile and other precursors under ultrasonic irradiation, consistently yield products in high yields, ranging from 86% to 97% oiccpress.com. The catalytic systems often leverage the reactivity of the carbonitrile group in Knoevenagel condensations and subsequent cyclization steps.
Table 4: Catalytic Systems and Performance in Synthesis of Carbonitrile-Containing Derivatives
| Catalyst | Reaction Type | Key Substrates | Yield (%) | Reaction Time | Citation |
| Fe₃O₄@SiO₂-SO₃H nanocatalyst | Synthesis of dihydropyrano[c]chromene derivatives | 4-hydroxycoumarin, malononitrile, aromatic aldehydes | Up to 98% | 2 h | jwent.net |
| Pyridine-2-carboxylic acid (P2CA) | Synthesis of 2-amino-4H-chromenthis compound derivatives | Aldehydes, malononitrile, dimedone/indoles | Up to 98% | Short | researchgate.net |
| Bicyclic 1,2,3-triazolium ionic liquids | Synthesis of spirobenzo[f]pyrano[3,2-c]chromene derivatives | 1-hydroxy-3H-benzo[f]chromen-3-one, malononitrile, indoline-2,3-dione | 86%–97% | Varies | oiccpress.com |
| Chitosan / Piperidine | Synthesis of bis(chromenthis compound) derivatives / bis-heterocycles | Aldehydes, malononitrile, dimedone | Varies | Varies | scispace.com |
| L-cysteine-functionalized Fe₃O₄ / DABCO / Triton B | Synthesis of 2-amino-4H-chromenthis compound derivatives | Indoles, salicylaldehyde, malononitrile | High | Varies | rsc.org |
Compound List:
(E)-3-Carbonitrile (General Scaffold)
m-CNCbzCN (9-(3-cyanophenyl)-9H-carbazolthis compound)
p-CNCbzCN (9-(4-cyanophenyl)-9H-carbazolthis compound)
o-CNCbzCN (9-(2-cyanophenyl)-9H-carbazolthis compound)
mCPCN
1H-Pyrrolthis compound
2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophenthis compound
4-(4-chlorocyclohexyl)-2-oxo-6-(thien-2-yl)-1,2-dihydropyridinthis compound
(E)-2-((3-chloro-4-fluorophenyl)diazinyl)-4-methyl-1H-imidazole
Pyridinthis compound
3-Formyl-1H-indole-5-carbonitrile
Pyrimidine-5-carbonitrile derivatives
Pyrido[3,2-b]indolizine scaffold
Arylvinylpyrimidine scaffold
Dihydropyrano[c]chromene derivatives
2-amino-4H-chromenthis compound derivatives
Spirobenzo[f]pyrano[3,2-c]chromene derivatives
Bis(4H-chromenthis compound) derivatives
Bis(2-amino-tetrahydro-4H-chromenthis compound) derivatives
5H-chromeno[2,3-b]pyridinthis compound derivatives
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Stereoselectivity
Future research will likely focus on developing more efficient and sustainable synthetic routes for (E)-3-Carbonitrile. This includes exploring catalytic methods that offer improved atom economy, minimizing waste products, and achieving higher stereoselectivity, particularly for the (E)-isomer. Transition-metal-free catalysis and biocatalytic approaches are emerging as promising avenues, potentially offering greener and more cost-effective alternatives to traditional methods researcher.lifemdpi.com. Research into regioselective hydrocyanation of internal alkynes, for instance, is paving the way for transition-metal-free dual-catalytic systems that provide access to vinyl nitriles with high stereoselectivity researcher.liferesearchgate.net. The development of robust catalytic cross-metathesis strategies for synthesizing di- and trisubstituted alkenyl nitriles with high stereoisomeric purity is also a significant area of future investigation nih.gov.
Advanced Computational Modeling for Predictive Design of (E)-3-Carbonitrile Derivatives
Computational chemistry plays a pivotal role in accelerating the discovery and design of new molecules. For (E)-3-Carbonitrile, advanced computational modeling techniques, including density functional theory (DFT) and machine learning (ML) approaches, will be crucial for predicting molecular properties, reaction mechanisms, and potential applications scielo.bruci.educhemrxiv.orgmit.eduresearchgate.net. These methods can aid in the rational design of novel derivatives with tailored electronic, optical, or biological properties. For example, ML models are being developed to predict electronic properties of cyclic molecules, offering a framework for high-throughput screening and rational design in areas like organic electronics and energy materials chemrxiv.org. Furthermore, computational tools are essential for understanding reaction mechanisms, predicting selectivity (stereo-, chemo-, and regiochemistry), and guiding experimental efforts in organic synthesis scielo.brrsc.org.
Integration of (E)-3-Carbonitrile into Functional Supramolecular Assemblies
The nitrile group's ability to participate in hydrogen bonding and coordination interactions makes (E)-3-Carbonitrile derivatives attractive building blocks for supramolecular chemistry aip.orgnih.govthieme-connect.comresearchgate.netnih.gov. Future research will explore the directed self-assembly of these molecules into complex architectures with emergent properties. This could involve creating ordered structures for molecular recognition, catalysis, or the development of advanced functional materials. For instance, research into aryl nitriles has shown their dual role as hydrogen-bond acceptors and modifiable organic groups, enabling the discovery of coexisting supramolecular synthons in crystalline solids and opening avenues for post-modification of solid-state reaction products nih.gov. The integration of nitrile-functionalized units into metal-organic frameworks or coordination polymers could also lead to novel materials with tailored porosity and catalytic activity aip.orgthieme-connect.com.
Development of Advanced Functional Materials Based on (E)-3-Carbonitrile Architectures
The unique electronic and structural characteristics of (E)-3-Carbonitrile derivatives suggest their potential in the development of advanced functional materials. Research could focus on their incorporation into organic semiconductors, luminescent materials, or polymers with specific thermal or mechanical properties. The nitrile group's polarity and potential for π-system interactions can influence charge transport and optical properties wikipedia.orglibretexts.org. For example, the design of microporous organic solids using predictive computational screening highlights the importance of molecular rigidity, bulky end groups, and three-dimensionality for increasing porosity, principles that could be applied to (E)-3-Carbonitrile architectures rsc.org. Furthermore, exploring the solid-state reactivity of nitrile-containing molecules could lead to new pathways for materials synthesis and post-synthetic modification nih.govresearchgate.net.
Synergistic Experimental and Theoretical Approaches in (E)-3-Carbonitrile Research
The most impactful advancements in the study of (E)-3-Carbonitrile are likely to emerge from a synergistic interplay between experimental and theoretical investigations scielo.bruci.edursc.orgscispace.comnih.gov. Computational chemistry can guide experimental design by predicting reaction outcomes, elucidating complex mechanisms, and identifying promising molecular targets. Conversely, experimental validation is crucial for refining computational models and confirming theoretical predictions. This combined approach can accelerate the discovery of novel synthetic pathways, optimize reaction conditions, and provide a deeper understanding of structure-property relationships. For instance, the synergy between DFT calculations and experimental data is vital for accurately predicting electrochemical potentials and understanding reaction mechanisms in catalysis rsc.orgnih.govmdpi.com. This integrated strategy will be instrumental in navigating the complex chemical space of (E)-3-Carbonitrile derivatives and realizing their full potential.
Q & A
Q. How should researchers ethically address unpublished data contradicting their findings on this compound’s catalytic applications?
- Methodological Answer : Disclose conflicts transparently in the discussion section. Propose follow-up collaborative studies to validate findings, citing FAIR data principles (Findable, Accessible, Interoperable, Reusable). Engage with preprint platforms (e.g., ChemRxiv) to solicit peer feedback before journal submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
